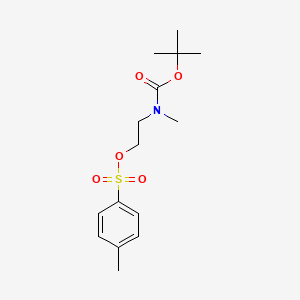

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

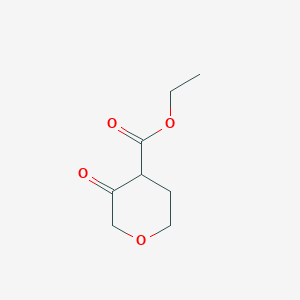

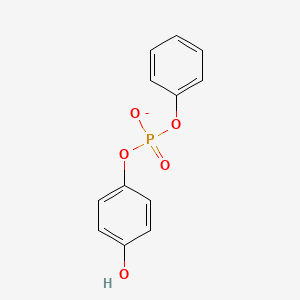

“2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 158690-56-3 . It has a molecular weight of 315.39 and its IUPAC name is 2-[(tert-butoxycarbonyl)amino]ethyl 4-methylbenzenesulfonate .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

- 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate has been explored in the synthesis of polymers, particularly polythiophenes. These polymers exhibit chiral self-assembling structures, influenced by hydrogen bond networks and π-stacks, both in solid states and solutions (Cagnoli et al., 2005).

Synthesis of Oxazole Derivatives

- The compound plays a role in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This process includes a Pd-catalyzed amide coupling and subsequent oxazole formation, crucial for synthesizing macrocyclic azole peptides (Magata et al., 2017).

Amino Acid and Peptide Chemistry

- It's used in the synthesis of chiral oxazolidinones from N-Boc derivatives of β-amino alcohols. The presence of a N-methyl substituent enhances the cyclization rate, important in amino acid chemistry (Agami et al., 1993).

- The compound assists in the sequential deprotection/reprotection of the α-amino group in amino acid and dipeptide methyl esters. This process is crucial for synthesizing N-Boc-α-amino acid and peptide derivatives (Gioia et al., 2014).

Medicinal Chemistry

- It is involved in synthesizing optically active azaallylic anions for medicinal chemistry applications. The reaction yields a mixture of an α-amino ketone derivative, highlighting its importance in the synthesis of biologically active compounds (Fioravanti et al., 1998).

Material Science

- In material science, it's used in the synthesis of poly(oxazoline)s with telechelic antimicrobial functions. This involves the synthesis of poly(oxazoline) with both primary amino and antimicrobial functions, indicating its potential in creating antibacterial materials (Waschinski & Tiller, 2005).

Analytical Chemistry

- This compound is also significant in analytical chemistry, especially in the indirect fluorescent visualization of aliphatic amines. It's used in reversed-phase ion pair chromatography for the quantitation of aliphatic amines, demonstrating its utility in analytical methods (Gallo & Walters, 1986).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-10-16(5)14(17)21-15(2,3)4/h6-9H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPTXGAYGSHWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.